molecular formula C8H8N2O3S2 B15208014 4-(Methylthio)benzo[d]oxazole-2-sulfonamide

4-(Methylthio)benzo[d]oxazole-2-sulfonamide

Katalognummer: B15208014
Molekulargewicht: 244.3 g/mol
InChI-Schlüssel: WEVHMVTZDGDLCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methylthio)benzo[d]oxazole-2-sulfonamide is a chemical compound with a complex structure that includes a benzoxazole ring substituted with a methylthio group and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-aminophenol and aldehydes under reflux conditions with catalysts such as nanocatalysts or metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylthio)benzo[d]oxazole-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Wissenschaftliche Forschungsanwendungen

4-(Methylthio)benzo[d]oxazole-2-sulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Methylthio)benzo[d]oxazole-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Methylthio)benzo[d]oxazole: Lacks the sulfonamide group but shares the benzoxazole and methylthio moieties.

    4-(Methylthio)benzo[d]oxazole-2-thiol: Contains a thiol group instead of a sulfonamide group.

Uniqueness

4-(Methylthio)benzo[d]oxazole-2-sulfonamide is unique due to the presence of both the methylthio and sulfonamide groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H8N2O3S2

Molekulargewicht

244.3 g/mol

IUPAC-Name

4-methylsulfanyl-1,3-benzoxazole-2-sulfonamide

InChI

InChI=1S/C8H8N2O3S2/c1-14-6-4-2-3-5-7(6)10-8(13-5)15(9,11)12/h2-4H,1H3,(H2,9,11,12)

InChI-Schlüssel

WEVHMVTZDGDLCP-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=CC2=C1N=C(O2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.